molecular formula C16H10O10S B8197781 5,5'-Sulfonyldiisophthalic acid

5,5'-Sulfonyldiisophthalic acid

Cat. No.: B8197781
M. Wt: 394.3 g/mol
InChI Key: ZGHBAQRKLOAGMG-UHFFFAOYSA-N
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Description

5,5'-Sulfonyldiisophthalic acid is a dicarboxylic acid derivative characterized by a central sulfonyl group (-SO₂-) bridging two isophthalic acid moieties. Its molecular formula is C₁₆H₁₀O₁₀S, with a molecular weight of 418.32 g/mol. The sulfonyl group imparts strong electron-withdrawing properties, enhancing the acidity of the carboxylic groups and influencing its coordination behavior. This compound is primarily utilized as a ligand in metal-organic frameworks (MOFs), where its rigid structure and multiple coordination sites facilitate the construction of porous materials for gas storage, catalysis, and sensing applications .

Properties

IUPAC Name

5-(3,5-dicarboxyphenyl)sulfonylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O10S/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHBAQRKLOAGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5’-Sulfonyldiisophthalic acid can be synthesized through the oxidation of isophthalic acid derivatives. One common method involves the use of fuming sulfuric acid as an oxidizing agent. The reaction is typically carried out in an electric heating reaction kettle, where isophthalic acid is added to fuming sulfuric acid while stirring. The mixture is then heated to a temperature range of 186-196°C to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 5,5’-Sulfonyldiisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fuming sulfuric acid and controlled reaction conditions to ensure high yield and purity of the final product. Safety measures, such as proper ventilation and personal protective equipment, are essential during the production process to handle the corrosive nature of the reagents .

Chemical Reactions Analysis

Types of Reactions

5,5’-Sulfonyldiisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5’-Sulfonyldiisophthalic acid involves its interaction with molecular targets through its sulfone and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfone group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5,5'-sulfonyldiisophthalic acid with structurally analogous diisophthalic acid derivatives, focusing on their central functional groups, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Diisophthalic Acid Derivatives

Compound Name Central Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Notes
5,5'-Sulfonyldiisophthalic acid Sulfonyl (-SO₂-) C₁₆H₁₀O₁₀S 418.32 MOF ligand, catalysis Commercial availability noted
5,5'-Carbonyl-di-isophthalic acid Carbonyl (-CO-) C₁₇H₁₀O₉ 358.26 MOFs, polymer precursors Synthesized via acid-catalyzed condensation (yield: 78%)
5,5'-(1,3-Butadiyne-1,4-diyl)diisophthalic acid Conjugated diyne C₁₈H₁₀O₈ 354.28 Electronic materials, conjugated polymers Not explicitly reported
5,5'-(Hydroxyphosphoryl)diisophthalic acid Phosphoryl (-PO₃H) C₁₆H₁₁O₁₀P 394.23 Chelation, biomedical research Limited synthesis data
5,5'-(Naphthalene-1,4-diyl)diisophthalic acid Naphthalene C₂₄H₁₄O₈ 430.37 Extended MOF architectures Supplier-synthesized
Pyridine-triazole-linked diisophthalic acid Pyridine-triazole C₂₅H₁₅N₇O₈ 541.44 Functionalized MOFs, sensors Multi-step organic synthesis

Key Comparative Analysis

Structural Influence on Acidity and Coordination

  • The sulfonyl group in 5,5'-sulfonyldiisophthalic acid enhances acidity (pKa ~2-3 for carboxylic groups) compared to the carbonyl variant (pKa ~3-4), improving metal-binding efficiency in MOFs .
  • Phosphoryl and sulfonyl groups introduce additional hydrogen-bonding or ionic interactions, broadening applications in biomedicine and ion-exchange materials .

Electronic and Conjugation Properties

  • The butadiyne-linked derivative exhibits extended π-conjugation, making it suitable for optoelectronic devices. In contrast, the pyridine-triazole variant offers nitrogen-rich sites for selective guest binding in MOFs .

Thermal and Chemical Stability

  • Sulfonyl and naphthalene-linked compounds demonstrate superior thermal stability (>300°C) due to rigid aromatic cores, whereas phosphoryl derivatives may degrade at lower temperatures (~200°C) due to hydrolytic sensitivity .

Synthesis Complexity

  • Carbonyl and sulfonyl derivatives are commercially available or synthesized via straightforward condensation .
  • Pyridine-triazole and naphthalene-linked analogs require multi-step organic synthesis, limiting scalability .

Biological Activity

5,5'-Sulfonyldiisophthalic acid (SDIPA) is an aromatic sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C14H10O6S
Molecular Weight: 306.29 g/mol
Chemical Structure:

  • The compound features two isophthalic acid units connected by a sulfonyl group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that SDIPA exhibits a range of biological activities, primarily due to its ability to interact with various cellular targets. Key areas of interest include:

  • Antimicrobial Activity: Preliminary studies suggest that SDIPA can inhibit the growth of certain bacteria and fungi.
  • Antioxidant Properties: The compound has shown potential in reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects: Research indicates that SDIPA may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of SDIPA is thought to arise from its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition: SDIPA may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Reactive Oxygen Species (ROS) Scavenging: The compound can neutralize ROS, thereby reducing oxidative damage in cells.
  • Cytokine Modulation: SDIPA may alter the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of SDIPA against various pathogens. The results are summarized in Table 1.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans10100 µg/mL

The findings indicate that SDIPA possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

In a cellular model, the antioxidant capacity of SDIPA was assessed using the DPPH radical scavenging assay. The results are shown in Table 2.

Concentration (µg/mL)% Scavenging Activity
1025
5045
10075

At higher concentrations, SDIPA demonstrated a substantial ability to scavenge free radicals, indicating its potential as an antioxidant agent.

Anti-inflammatory Effects

A recent study investigated the effects of SDIPA on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results are displayed in Table 3.

CytokineControl (pg/mL)SDIPA Treated (pg/mL)
TNF-α200120
IL-615090
IL-1β180100

The data suggest that treatment with SDIPA significantly reduced the levels of pro-inflammatory cytokines, highlighting its potential for use in inflammatory conditions.

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